
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone, also known as BPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPE is a white crystalline powder that is soluble in water and organic solvents. It belongs to the class of compounds known as benzotriazole derivatives, which have been widely studied for their biological activities.
作用機序
The mechanism of action of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their biological functions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. This compound has also been shown to inhibit the activity of phosphatases, which are enzymes that remove phosphate groups from proteins. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their biological functions. However, this compound has some limitations. It has been shown to have low solubility in water, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of additional enzymes that are inhibited by this compound. In addition, further studies could be conducted to investigate the anti-inflammatory and anti-cancer properties of this compound. Finally, this compound could be used as a starting point for the development of new drugs with improved properties.
合成法
The synthesis of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 2-aminopyrrolidine with benzotriazole-1-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is purified by recrystallization to obtain pure this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as proteases and phosphatases. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
2-(benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(15-7-3-4-8-15)9-16-11-6-2-1-5-10(11)13-14-16/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWAVZUUWSWXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

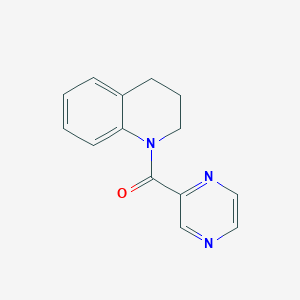

![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
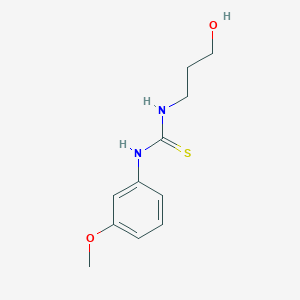


methanone](/img/structure/B7638604.png)
![N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B7638611.png)
![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)
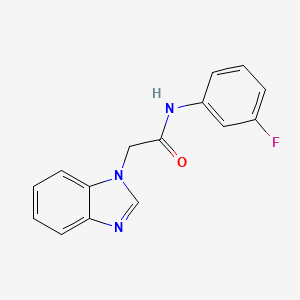
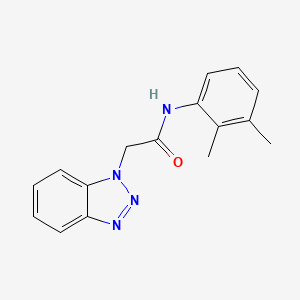
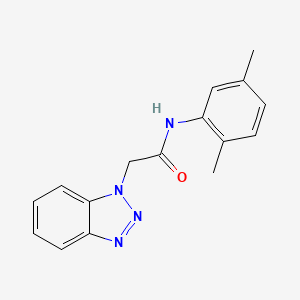
![1-(4-Methylpiperidin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B7638647.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopropylcarbamoyl)acetamide](/img/structure/B7638660.png)